2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide

GPR35 Competitive binding Orphan receptor

Researchers face irreproducibility when sourcing 'similar' GPR35 ligands, as minor structural changes invert agonism/antagonism or shift potency >100-fold. This compound is the exact, validated competitive GPR35 antagonist (Ki=12.8 nM) with >384-fold selectivity over inactive regioisomers. Use it as a definitive HTS positive control to ensure consistent, cross-study comparable results. - Validated competitive, reversible mechanism; no residual partial agonism in β-arrestin or ERK1/2 assays - >780-fold selectivity over FSHR eliminates glycoprotein hormone receptor crosstalk - Standardized QC ensures plate-to-plate and batch-to-batch reproducibility

Molecular Formula C15H12FN5O2
Molecular Weight 313.29 g/mol
Cat. No. B12172360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC15H12FN5O2
Molecular Weight313.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N2C=NN=N2)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C15H12FN5O2/c1-23-10-6-7-14(21-9-17-19-20-21)13(8-10)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)
InChIKeyJGWSEELZQZMDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide: Chemical Profile and Identity


2-Fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide (C₁₅H₁₂FN₅O₂; MW 313.29) is a synthetic, small-molecule benzamide derivative featuring a rare 1H-tetrazol-1-yl substitution ortho to the anilide nitrogen and a meta-methoxy group on the central phenyl ring, paired with an ortho-fluoro substituent on the distal benzoyl ring [1]. This specific substitution pattern places it within the N-[2-(1H-tetrazol-5/1-yl)phenyl]benzamide chemotype that has been the subject of systematic structure–activity relationship (SAR) campaigns targeting G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in pain, inflammation, and metabolic disorders [2]. Unlike earlier tetrazole-containing benzamides explored for angiotensin II or ACAT inhibition, the 1H-tetrazol-1-yl orientation and methoxy positional isomerism in this compound create a distinct pharmacophoric profile that can dramatically alter receptor activation state, selectivity, and pharmacokinetic behavior within the same chemotype [3].

2-Fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide: Why Generic Substitution Fails


Within the N-[2-(1H-tetrazol-1-yl)phenyl]benzamide chemotype, seemingly minor structural modifications—such as relocation of the tetrazole nitrogen attachment point, repositioning of the methoxy group, or halogen exchange on the benzoyl ring—can invert the functional activity from agonism to antagonism, shift potency by more than two orders of magnitude, or alter selectivity across species orthologs [1][2]. The specific 2-fluoro-5-methoxy-2-(1H-tetrazol-1-yl) arrangement in this compound occupies a precise region of chemical space that generic panel libraries or 'close analog' substitutions (e.g., 4-bromo, 4-methoxy-3-tetrazolyl regioisomers) cannot reproduce, because these analogs exhibit altogether different GPR35 binding kinetics, β-arrestin recruitment profiles, and functional desensitization potencies [3]. Consequently, procurement of an unverified 'similar' compound risks experimental irreproducibility and invalid cross-study comparisons in GPR35- or tetrazole-benzamide-focused research programs.

2-Fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide: Quantitative Comparator Evidence


GPR35 Binding Affinity vs. 4-Bromo Analog

The target compound demonstrates a Ki of 12.8 nM against human GPR35 in a competitive binding assay, representing a 3.2-fold improvement in affinity over the 4-bromo analog [N-(4-bromo-2-(1H-tetrazol-1-yl)phenyl)benzamide], which exhibits a Ki of 41 nM under comparable conditions [1][2]. This difference highlights the electronic and steric influence of the ortho-fluoro substituent relative to para-bromo substitution on the benzoyl ring within the same tetrazole-bearing chemotype.

GPR35 Competitive binding Orphan receptor

Functional GPR35 Antagonism vs. Regioisomeric Analog

The 2-fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide acts as a competitive, reversible antagonist of GPR35, completely blocking pamoic acid-induced ERK1/2 phosphorylation and β-arrestin recruitment with an IC₅₀ of 26 nM in cellular desensitization assays [1]. In contrast, the regioisomer 2-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (methoxy at position 4, tetrazole at position 3) displayed no detectable antagonism in equivalent functional assays at concentrations up to 10 µM [2]. This binary on/off activity switch is attributed to the altered hydrogen-bonding geometry of the tetrazole–receptor interaction when the substituents are repositioned.

GPR35 functional antagonism β-Arrestin ERK1/2 phosphorylation

Selectivity vs. TSHR and FSH Receptors

When evaluated against the closely related glycoprotein hormone receptors, the 2-fluoro-5-methoxy-2-(1H-tetrazol-1-yl) scaffold exhibits a pronounced selectivity window: IC₅₀ > 10,000 nM at the follicle-stimulating hormone receptor (FSHR) and IC₅₀ = 82 nM at the human thyrotropin receptor (TSHR) [1]. This translates to a selectivity ratio of >780-fold over FSHR and approximately 6.4-fold over TSHR relative to the GPR35 Ki of 12.8 nM. In comparison, the unsubstituted parent scaffold N-[2-(1H-tetrazol-5-yl)phenyl]benzamide shows only 8-fold selectivity over TSHR, indicating that the 2-fluoro-5-methoxy combination enhances GPR35 discrimination [2].

GPR35 selectivity TSHR FSHR off-target

2-Fluoro-N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide: Optimal Application Scenarios


HTS for GPR35 Antagonism

The compound's 12.8 nM Ki and 26 nM cellular IC₅₀, combined with >384-fold functional selectivity over its inactive regioisomer, make it an ideal positive control and pharmacological standard for HTS assays designed to identify novel GPR35 antagonists. Its well-characterized competitive, reversible mechanism ensures reproducible concentration–response curves across plates and batches [1].

β-Arrestin-Biased Signaling at GPR35

Because the compound completely blocks pamoic acid-induced β-arrestin recruitment and ERK1/2 phosphorylation without residual partial agonism, it is suited for dissecting β-arrestin-dependent vs. G protein-dependent signaling pathways downstream of GPR35. The >780-fold selectivity over FSHR ensures that observed effects are not confounded by glycoprotein hormone receptor cross-talk [2].

Inflammatory Pain Model Validation

Although the compound is potent at human GPR35, literature indicates that rodent GPR35 orthologs may require higher concentrations. This compound serves as a critical tool for benchmarking human vs. rodent GPR35 pharmacology, helping to validate translational models when used alongside rodent-active analogs [3].

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